Home > Products > Screening Compounds P5694 > Ustilaginoidin A
Ustilaginoidin A - 3692-07-7

Ustilaginoidin A

Catalog Number: EVT-1548761
CAS Number: 3692-07-7
Molecular Formula: C28H18O10
Molecular Weight: 514.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ustilaginoidin A is a binaphthopyran resulting from the formal oxidative coupling at position 9 of two molecules of 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one. It has a role as an Aspergillus metabolite. It is a benzochromenone, a member of phenols, a naphtho-gamma-pyrone and a binaphthopyran. It is a conjugate acid of an ustilaginoidin A(2-).
Synthesis Analysis

Methods and Technical Details

The synthesis of ustilaginoidin A can be achieved through various extraction and purification techniques from fungal cultures. Preparative high-speed counter-current chromatography (HSCCC) has been effectively utilized for the separation of ustilaginoidins from crude extracts. In one study, the crude extract was fractionated using silica gel and Sephadex LH-20 column chromatography, followed by HSCCC with a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water. This method allows for efficient separation within a relatively short time frame, yielding compounds with high purity levels .

Technical Details

  • Solvent System: n-Hexane:ethyl acetate:methanol:water in varying ratios.
  • Flow Rate: 3.2 mL/min.
  • Revolution Speed: 800 rpm.
  • Detection Wavelength: 280 nm.
Molecular Structure Analysis

Structure and Data

Ustilaginoidin A has a complex molecular structure characterized by a naphtho-γ-pyrone core. Its molecular formula is C₁₈H₁₄O₆, and it features multiple hydroxyl groups that contribute to its biological activity. The compound's structural elucidation has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Key Structural Features

  • Molecular Formula: C₁₈H₁₄O₆
  • Molecular Weight: 342.30 g/mol
  • Functional Groups: Hydroxyl groups, carbonyl groups.
Chemical Reactions Analysis

Reactions and Technical Details

Ustilaginoidin A undergoes various chemical transformations, particularly oxidation reactions that lead to the formation of other ustilaginoidins. For instance, it can be oxidized at specific positions on the γ-pyrone ring to yield derivatives such as ustilaginoidin B and C. These reactions are significant for understanding the biosynthetic pathways of these compounds in Villosiclava virens.

Notable Reactions

  • Oxidation: Ustilaginoidin A can be oxidized at C-2 or C-2' to form hydroxymethyl derivatives.
  • Biosynthetic Pathways: The gene cluster responsible for the biosynthesis of ustilaginoidins has been identified, highlighting the enzymatic processes involved in their formation .
Mechanism of Action

Process and Data

The mechanism of action of ustilaginoidin A primarily involves its impact on mitochondrial function. It has been shown to inhibit adenosine triphosphate (ATP) synthesis by uncoupling oxidative phosphorylation. This results in decreased state-3 respiration rates in mitochondria, leading to potential cytotoxic effects on cells. The compound's ability to disrupt cellular energy metabolism is a key area of research regarding its toxicological profile .

Mechanistic Insights

  • Inhibition of ATP Synthesis: Uncouples oxidative phosphorylation.
  • Effects on Cellular Respiration: Depresses state-3 respiration rates.
Physical and Chemical Properties Analysis

Physical Properties

Ustilaginoidin A is typically isolated as a yellowish-brown solid with moderate solubility in organic solvents like methanol and ethyl acetate.

Chemical Properties

The compound exhibits notable stability under ambient conditions but may degrade under extreme pH or temperature variations. Its reactivity is influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other intermolecular interactions.

Relevant Data

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions; sensitive to extreme pH.
Applications

Scientific Uses

Ustilaginoidin A has garnered attention for its potential applications in various scientific fields:

  1. Pharmacology: Investigated for its cytotoxic properties against cancer cell lines.
  2. Agriculture: Studied for its phytotoxic effects on rice plants, providing insights into pest management strategies.
  3. Toxicology: Used as a model compound for studying mycotoxin effects on human health and environmental safety.

Research continues to explore the broader implications of ustilaginoidin A in medicine and agriculture, emphasizing its significance as a bioactive natural product .

Biosynthetic Pathways of Ustilaginoidin A

Genomic Organization of Ustilaginoidea virens Secondary Metabolite Clusters

Identification of the UvPKS1 Polyketide Synthase Gene Cluster

The biosynthesis of ustilaginoidin A is governed by a dedicated gene cluster in the rice false smut fungus Ustilaginoidea virens. Central to this cluster is UvPKS1, which encodes a reducing polyketide synthase (PKS) spanning 8.5 kb. Gene knockout studies confirmed that UvPKS1 deletion abolishes all ustilaginoidin production, establishing its role in catalyzing the initial polyketide chain assembly using malonyl-CoA extender units [1]. The cluster resides within a 40 kb genomic region encompassing core PKS genes and accessory enzymes, all coordinately regulated during infection. Comparative genomic analyses reveal this cluster’s conservation across U. virens strains, though variations exist in accessory gene composition that may influence structural diversity among ustilaginoidins [9].

Table 1: Core Genes within the Ustilaginoidin Biosynthetic Gene Cluster

Gene SymbolGene FunctionDomain ArchitecturePhenotype of Deletion Mutant
UvPKS1Polyketide synthase (backbone enzyme)KS-AT-DH-CMeT-ER-KR-ACPAbolished ustilaginoidin production
ugsJC3-methyltransferaseSAM-binding domainLoss of C3-methyl; accumulation of non-methylated monomers
ugsLLaccase (dimerization enzyme)Cu-oxidase domainAccumulation of monomeric intermediates (e.g., 3-methyl-dihydro-nor-rubrofusarin)
ugsREne-reductase (satellite enzyme)NADPH-binding domainReduced dehydrogenated/hydrogenated derivative ratios

Role of Accessory Enzymes (UgsJ, UgsL, UgsR) in Pathway Regulation

Accessory enzymes within the cluster precisely tailor the UvPKS1 product into ustilaginoidin A. UgsJ encodes an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for C3 methylation of the nascent polyketide. Deletion of ugsJ results in exclusive accumulation of demethylated ustilaginoidin derivatives, confirming its substrate specificity [1]. UgsL encodes a multicopper laccase essential for dimerization. ΔugsL mutants accumulate monomeric intermediates like 3-methyl-dihydro-nor-rubrofusarin but lack dimeric ustilaginoidins, indicating UgsL catalyzes the radical coupling of monomers [1] [10]. UgsR (encoding an ene-reductase) modulates redox states; its deletion skews the ratio of dehydrogenated to hydrogenated derivatives and accelerates fungal growth, suggesting feedback inhibition by oxidized metabolites [1] [3].

Biochemical Mechanisms of Dimeric Naphtho-γ-Pyrone Assembly

Monomer Synthesis: Nor-Rubrofusarin Derivatives and Methylation by UgsJ

UvPKS1 synthesizes a tetracyclic naphtho-γ-pyrone scaffold via iterative decarboxylative Claisen condensations. The enzyme’s domain organization (KS-AT-DH-CMeT-ER-KR-ACP) facilitates β-keto processing, regioselective C-methylation (catalyzed by the CMeT domain), and ketoreduction. The released product is identified as nor-rubrofusarin, which serves as the monomeric precursor [1]. UgsJ then methylates nor-rubrofusarin at C3 using SAM as a methyl donor, yielding 3-methyl-nor-rubrofusarin. This methylation is a prerequisite for efficient subsequent dimerization, as unmethylated monomers exhibit poor substrate affinity for UgsL [10].

Laccase-Mediated Atroposelective Dimerization

UgsL is a stereoselective laccase that catalyzes the oxidative C-C coupling of two 3-methyl-nor-rubrofusarin monomers. It utilizes molecular oxygen to generate phenolic radicals, enabling regiospecific bond formation between C-7' of one monomer and C-8a of another. This generates the binaphthyl core characteristic of ustilaginoidins [1] [10]. Crucially, UgsL imparts axial chirality (atropisomerism) at the biaryl axis, favoring the (R)-configuration observed in ustilaginoidin A. In vitro reconstitution confirmed UgsL converts 3-methyl-nor-rubrofusarin directly to racemic ustilaginoidin G, while in vivo systems likely employ chaperones for stereocontrol [3].

Ene-Reductase Activity in 2,3-Dihydrogenation (UgsR)

UgsR, an NADPH-dependent ene-reductase, acts post-dimerization to reduce the exocyclic double bond (between C-2 and C-3) in specific ustilaginoidin intermediates. This yields 2,3-dihydro derivatives like ustilaginoidin A from its unsaturated precursor. ΔugsR mutants show altered ratios of dehydrogenated (e.g., ustilaginoidin G) vs. hydrogenated (e.g., ustilaginoidin A) derivatives, confirming its role in redox tailoring [1] [10].

Table 2: Key Intermediates in Ustilaginoidin A Biosynthesis

IntermediateEnzymatic StepChemical ModificationDownstream Product
Nor-rubrofusarinUvPKS1 catalysisTetracyclic naphtho-γ-pyrone backboneMethylated monomers
3-Methyl-nor-rubrofusarinMethylation by UgsJC3-methylationDimerization substrate
(R)-Ustilaginoidin G (dimer)Oxidative coupling by UgsLBinaphthyl formation; (R)-atropisomerSubstrate for hydrogenation
Ustilaginoidin A2,3-Hydrogenation by UgsRSaturation of exocyclic double bondTerminal metabolite

Heterologous Expression and Pathway Reconstruction

1.3.1. Aspergillus oryzae as a Model for Biosynthetic StudiesAspergillus oryzae, a GRAS (Generally Recognized As Safe) filamentous fungus, serves as an efficient heterologous host for ustilaginoidin pathway elucidation due to its:

  • Robust Protein Secretion: Native capacity for high-yield enzyme secretion (e.g., >20 g/L glucoamylase) facilitates functional expression of large fungal PKSs like UvPKS1 [10].
  • Compatible Post-Translational Machinery: Endogenous 4'-phosphopantetheinyl transferase (PPTase) activates apo-PKS to holo-PKS, essential for UvPKS1 functionality [6].
  • Clean Secondary Metabolite Background: Minimal native polyketide production simplifies detection of reconstituted metabolites [10].
  • Genetic Tractability: CRISPR/Cas9 systems and strong promoters (e.g., gpdA) enable multigene pathway assembly [6] [10].

Studies expressing UvPKS1 alone in A. oryzae yielded nor-rubrofusarin, confirming its role in monomer synthesis. Co-expression of UvPKS1 with ugsJ produced 3-methyl-nor-rubrofusarin. Full reconstruction including ugsL generated racemic ustilaginoidin G, while adding ugsR completed the pathway to yield ustilaginoidin A [3] [10]. This system enables scalable production for structural characterization and unveils bottlenecks (e.g., laccase misfolding) for further optimization.

Properties

CAS Number

3692-07-7

Product Name

Ustilaginoidin A

IUPAC Name

4,5,6-trihydroxy-2-methyl-9-(4,5,6-trihydroxy-2-methyl-8-oxobenzo[g]chromen-9-yl)benzo[g]chromen-8-one

Molecular Formula

C28H18O10

Molecular Weight

514.4 g/mol

InChI

InChI=1S/C28H18O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h3-8,29-30,33-36H,1-2H3

InChI Key

JBUCAUPBQQHNRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O

Canonical SMILES

CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)C)O)C(=C5C(=CC4=O)O)O)O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.